molecular formula C13H19N3O2 B2702030 N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1209204-03-4

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2702030
CAS No.: 1209204-03-4
M. Wt: 249.314
InChI Key: JWLBIWGXUPSHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.314. The purity is usually 95%.
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Scientific Research Applications

Dual Regulator of Tumor Necrosis Factor-alpha and Interleukin-10

A study highlights the discovery of a pyrimidylpiperazine derivative, acting as a dual cytokine regulator, significantly inhibiting tumor necrosis factor-alpha (TNF-alpha) while augmenting interleukin-10 (IL-10) production. This dual action offers a promising approach for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating the immune response (Fukuda et al., 2000).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

Research into pyrimidinones and oxazinones synthesized from citrazinic acid demonstrated significant antimicrobial properties. These compounds, developed through a series of chemical reactions, showed comparable activity to standard antibiotics like streptomycin and fusidic acid, underscoring their potential as new antimicrobial agents (Hossan et al., 2012).

Inhibition of Ribonucleotide Reductase by Acyclonucleoside Hydroxamic Acids

A study on N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides revealed their potential as antitumor agents through the inhibition of ribonucleoside diphosphate reductase (RDPR). These compounds, though less potent than hydroxyurea, show promise in cancer treatment due to their ability to inhibit a key enzyme involved in DNA synthesis (Farr et al., 1989).

Synthesis and Biological Evaluation of 1H-Benzimidazole Derivatives

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showcased antibacterial and cytotoxic properties. These compounds, developed through a novel synthetic pathway, were evaluated against various bacterial strains and the human Caucasian promyelocytic leukemia (HL-60) cell line, revealing moderate to significant activity (Noolvi et al., 2014).

Cycloheximide and Protein Synthesis Inhibition

Research into the effects of cycloheximide on protein synthesis in mammalian cells demonstrated its specific inhibitory action on the transfer of amino acids to polypeptides in rat liver extracts. This study provides insights into the mechanism of action of cycloheximide, distinguishing it from drugs like puromycin and underscoring its utility in biological research (Ennis & Lubin, 1964).

Properties

IUPAC Name

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-7-13(18)16(9-14-10)8-12(17)15-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLBIWGXUPSHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.